molecular formula C20H27N2+ B102580 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- CAS No. 16870-96-5

5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl-

Cat. No. B102580
CAS RN: 16870-96-5
M. Wt: 295.4 g/mol
InChI Key: KUBAYUCQNCPIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- involves the inhibition of acetylcholine release at the neuromuscular junction. This results in muscle relaxation and paralysis, making it a potential neuromuscular blocking agent. Additionally, this compound has been shown to modulate the activity of various neurotransmitters in the brain, making it a potential treatment for various neurological disorders.

Biochemical And Physiological Effects

5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- has been shown to have various biochemical and physiological effects. These include muscle relaxation and paralysis, modulation of neurotransmitter activity in the brain, and potential therapeutic effects on various neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- in lab experiments is its potential as a neuromuscular blocking agent. This makes it useful in various experiments involving muscle relaxation and paralysis. However, one limitation is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are various future directions for research on 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl-. These include further studies on its mechanism of action, potential therapeutic applications for various neurological disorders, and development of safer and more effective derivatives. Additionally, research on the potential use of this compound in drug delivery systems and as a tool for studying neurotransmitter activity in the brain is also an area of interest.
Conclusion:
In conclusion, 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, and it holds promise as a potential neuromuscular blocking agent and treatment for various neurological disorders. Further research is needed to fully understand its potential and develop safer and more effective derivatives.

Synthesis Methods

The synthesis of 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- involves the reaction of 5H-Dibenz(b,f)azepine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under specific conditions, and the yield and purity of the compound are dependent on various factors such as reaction time, temperature, and solvent used.

Scientific Research Applications

5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- has potential applications in various fields such as pharmacology, neuroscience, and cell biology. This compound has been extensively studied for its potential use as a neuromuscular blocking agent and as a potential treatment for various neurological disorders.

properties

CAS RN

16870-96-5

Product Name

5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl-

Molecular Formula

C20H27N2+

Molecular Weight

295.4 g/mol

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-trimethylazanium

InChI

InChI=1S/C20H27N2/c1-22(2,3)16-8-15-21-19-11-6-4-9-17(19)13-14-18-10-5-7-12-20(18)21/h4-7,9-12H,8,13-16H2,1-3H3/q+1

InChI Key

KUBAYUCQNCPIHS-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31

Canonical SMILES

C[N+](C)(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31

synonyms

N-methylimipramine
N-methylimipramine chloride
N-methylimipramine iodide

Origin of Product

United States

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